molecular formula C19H18N4O2S B287580 6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287580
M. Wt: 366.4 g/mol
InChI Key: XGPIDFLCNZARSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential therapeutic properties. It belongs to the family of triazolo-thiadiazoles, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. The compound has also been shown to interact with various molecular targets, such as enzymes and receptors, which are involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been investigated in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been reported to have neuroprotective effects in experimental models of neurodegenerative diseases. However, further studies are needed to elucidate the exact mechanisms of action and potential side effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential therapeutic properties and the availability of synthetic methods. The compound is also relatively stable and can be easily stored. However, its low solubility in water and moderate yield in synthesis can be limitations for some experiments.

Future Directions

Future research on 6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could focus on the following directions:
1. Investigation of the exact molecular targets and pathways involved in the compound's therapeutic effects.
2. Optimization of the synthesis method to improve yield and purity.
3. Development of new formulations or delivery methods to enhance the compound's solubility and bioavailability.
4. Evaluation of the compound's potential side effects and toxicity in animal models.
5. Clinical trials to test the safety and efficacy of the compound in humans.
6. Investigation of the compound's potential use in combination with other drugs for synergistic effects.
Conclusion:
6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations for clinical use.

Synthesis Methods

The synthesis of 6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 2,3-dimethoxybenzaldehyde with 2-methylbenzylamine to form the corresponding Schiff base. The Schiff base is then reacted with thiosemicarbazide and triethylorthoformate to yield the final product. The yield of the product is moderate, and the purity can be improved by recrystallization.

Scientific Research Applications

Research on 6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has mainly focused on its potential therapeutic properties. The compound has shown promising results in preclinical studies as an anti-cancer, anti-inflammatory, and anti-microbial agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-12-7-4-5-8-13(12)11-16-20-21-19-23(16)22-18(26-19)14-9-6-10-15(24-2)17(14)25-3/h4-10H,11H2,1-3H3

InChI Key

XGPIDFLCNZARSM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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